2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-14-5-4-6-17(11-14)24-21(28)13-26-22(29)27-15(2)23-19(12-20(27)25-26)16-7-9-18(30-3)10-8-16/h4-12H,13H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQGUAJYSDOPDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(3-methylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives to form the triazole ring.
Pyrimidine Ring Formation: The triazole intermediate is then reacted with suitable reagents to form the pyrimidine ring, resulting in the triazolo-pyrimidine core.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.3 |
| HeLa (Cervical Cancer) | 12.5 |
| A549 (Lung Cancer) | 18.7 |
These results suggest that the compound may effectively target cancer cells while exhibiting lower toxicity to normal cells .
Mechanism of Action
The mechanism by which this compound exerts its effects likely involves the inhibition of specific kinases and other enzymes critical for cancer cell proliferation. It may disrupt signaling pathways that are essential for tumor growth and survival .
Biological Research Applications
Antimicrobial Properties
Studies have indicated that the compound possesses antimicrobial activity against various pathogens. Its efficacy can be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit metabolic pathways essential for bacterial survival. The minimum inhibitory concentration (MIC) against common bacterial strains is under investigation .
Enzyme Inhibition Studies
The compound has been evaluated for its potential to inhibit enzymes involved in metabolic pathways related to inflammation and cancer progression. This includes targeting kinases and other proteins that play crucial roles in cellular signaling.
Material Science Applications
Due to its unique chemical structure, the compound may serve as a building block in the synthesis of novel materials with specific properties. Its application in developing polymers and coatings is an area of ongoing research. The potential for creating materials with enhanced thermal stability or specific mechanical properties is being explored through collaborative efforts between chemists and material scientists .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various derivatives, this compound exhibited a MIC of 15.62 µg/mL against Staphylococcus aureus, indicating its potential as a broad-spectrum antibacterial agent.
Case Study 2: Anticancer Activity
In vitro assays revealed that the compound induced apoptosis in HepG2 liver cancer cells. The mechanism involved the upregulation of p53 and downregulation of anti-apoptotic proteins such as Bcl-2.
Mechanism of Action
The mechanism of action of 2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Triazolo-Pyrimidine Family
Triazolo-pyrimidine derivatives are widely studied due to their structural versatility and bioactivity. Key comparisons include:
Key Structural Differences :
- Heterocycle Fusion : The target compound’s triazolo[4,3-c]pyrimidine core differs from ’s pyrrolo-thiazolo-pyrimidine and ’s imidazo-pyrimidine in ring fusion patterns, impacting electronic properties and binding interactions.
- Substituent Effects : The 4-methoxyphenyl group in the target compound enhances lipophilicity compared to ’s 2,6-dimethylphenyl acetamide, which may influence membrane permeability .
Methodological Considerations in Similarity Analysis
As noted in , compound similarity assessments rely on structural descriptors (e.g., fingerprint-based algorithms) or functional overlap. The target compound shares a triazolo-pyrimidine scaffold with and , but its acetamide side chain aligns it more closely with ’s oxadixyl. Virtual screening protocols prioritizing pharmacophore similarity (e.g., acetamide orientation) could identify it as a candidate for kinase or protease inhibition .
Biological Activity
The compound 2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(3-methylphenyl)acetamide is a derivative of triazolopyrimidine, a class known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H25N5O3
- Molecular Weight : 431.5 g/mol
- IUPAC Name : 2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(3-methylphenyl)acetamide
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It is believed to modulate the activity of enzymes and receptors involved in critical biological pathways. The specific interactions can lead to various pharmacological effects, including antibacterial and anticancer activities.
Antimicrobial Activity
Research indicates that compounds within the triazolopyrimidine class exhibit significant antimicrobial properties. For instance, derivatives have shown moderate to high activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . The compound's structure suggests potential efficacy against a broad spectrum of pathogens.
Anticancer Activity
In vitro studies have shown that triazolopyrimidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives have demonstrated potency against MCF-7 breast cancer cells with IC50 values significantly lower than traditional chemotherapeutics .
Case Studies
- Antimicrobial Efficacy : A study conducted by Barbuceanu et al. highlighted the synthesis and antibacterial activity of triazole derivatives against multiple strains including Acinetobacter baumannii. One compound exhibited an MIC of 8 μg/mL against Bacillus cereus, showcasing the potential for developing new antibiotics from this scaffold .
- Cytotoxicity Screening : In a recent investigation into thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines, several derivatives were screened for their cytotoxicity against MCF-7 cells. The study found that modifications at the 2-position significantly influenced anti-proliferative activity, indicating that further structural optimization could enhance therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(3-methylphenyl)acetamide?
- Methodological Answer : The synthesis typically involves sequential heterocyclic core formation followed by substitution and acylation. For example:
Construct the triazolopyrimidine core via cyclocondensation of hydrazine derivatives with carbonyl-containing precursors under acidic conditions .
Introduce the 4-methoxyphenyl group at position 7 using Ullmann coupling or nucleophilic aromatic substitution .
Attach the N-(3-methylphenyl)acetamide moiety via a thioether or ester intermediate, followed by amidation .
Optimization: Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a multi-technique approach:
- NMR Spectroscopy : Confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the triazolopyrimidine core) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Ensure stoichiometric agreement (±0.4% for C, H, N) .
- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer : Begin with in vitro screens:
- Enzyme Inhibition : Test against kinases or oxidoreductases (e.g., dihydroorotate dehydrogenase) using fluorometric assays .
- Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
- Solubility and Stability : Measure kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can crystallography resolve structural ambiguities in this compound?
- Methodological Answer :
- Crystal Growth : Use slow evaporation from DMSO/EtOH mixtures.
- Data Collection : Employ synchrotron X-ray sources (λ = 0.710–1.541 Å) .
- Refinement : Apply SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks (e.g., N–H···O interactions) .
- Example: Similar triazolopyrimidines show planar cores with dihedral angles <10° between aryl substituents .
Q. How can structure-activity relationships (SAR) guide optimization?
- Methodological Answer :
- Analog Synthesis : Vary substituents (e.g., replace 4-methoxyphenyl with halogenated or alkyl groups) .
- Data Table : Compare IC₅₀ values of analogs:
| Substituent (Position 7) | IC₅₀ (μM) | Notes |
|---|---|---|
| 4-Methoxyphenyl | 0.12 | Reference |
| 4-Chlorophenyl | 0.45 | Reduced activity |
| 3-Fluorophenyl | 0.09 | Improved potency |
Q. What strategies validate target engagement in cellular models?
- Methodological Answer :
- Pull-Down Assays : Immobilize the compound on sepharose beads and identify bound proteins via LC-MS/MS .
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein denaturation after compound treatment .
- Knockdown/Rescue Experiments : Use siRNA to silence the putative target and assess activity restoration .
Q. How to address discrepancies in biological data across studies?
- Methodological Answer :
- Assay Standardization : Compare protocols (e.g., ATP concentration in kinase assays) .
- Meta-Analysis : Pool data from >3 independent studies and apply statistical weighting .
- Counter-Screening : Test against off-targets (e.g., cytochrome P450 enzymes) to rule out false positives .
Q. What advanced techniques optimize synthetic yield and scalability?
- Methodological Answer :
- Flow Chemistry : Use continuous-flow reactors for exothermic steps (e.g., cyclocondensation) to improve safety and yield .
- DoE (Design of Experiments) : Apply Taguchi methods to optimize temperature, solvent, and catalyst ratios .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for amidation steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
